Terlipressin-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

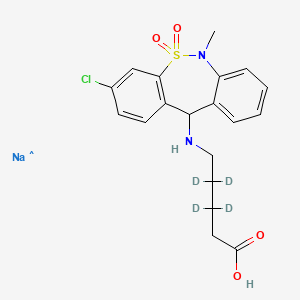

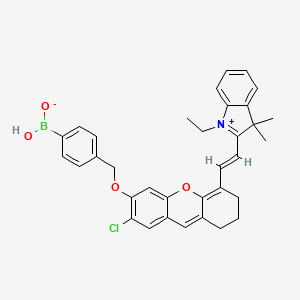

Terlipressin-d5 is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor. It is a prodrug of lypressin, or lysine vasopressin, and is used primarily to treat bleeding caused by esophageal varices and hepatorenal syndrome . This compound has a longer half-life and increased selectivity for the V1 receptor compared to endogenous vasopressin .

Preparation Methods

The synthesis of Terlipressin-d5 involves several steps, including the formation of a 12-membered cyclic amino acid peptide structure. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for purification . The industrial production methods for this compound are aligned with ICH Q2 (R2) guidelines, emphasizing accuracy, simplicity, rapidity, and robustness . The process includes the use of acetonitrile and orthophosphoric acid as solvents, with a flow rate of 1 ml/min and detection at 216 nm .

Chemical Reactions Analysis

Terlipressin-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, and orthophosphoric acid . The major products formed from these reactions are typically the active metabolite, lysine vasopressin, and other related peptides . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Scientific Research Applications

Terlipressin-d5 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and purification techniques . In biology and medicine, this compound is used to treat hepatorenal syndrome and esophageal varices . It has also been investigated for its potential use in various shock states and conditions with diminished vasomotor tone . In the pharmaceutical industry, this compound is used to develop and validate stability-indicating methods for injectable dosage forms .

Mechanism of Action

Terlipressin-d5 acts as a vasopressin receptor agonist, primarily targeting the V1 receptor in splanchnic vessels . This leads to vasoconstriction, reducing portal inflow and pressure . The compound is pharmacologically active but also acts as a prodrug for lypressin, which exerts its effects by causing vasoconstriction in shock and other conditions associated with vasodilation . The exact mechanism of action is not fully understood, but it is known to increase mean arterial pressure and systemic vascular resistance .

Comparison with Similar Compounds

Terlipressin-d5 is often compared to other vasopressin analogues such as somatostatin and octreotide . While somatostatin and its analogues reduce blood flow and pressure in the portal vein and varices, they have less continuous effect on blood pressure compared to this compound . This compound is unique in its longer half-life and increased selectivity for the V1 receptor, making it more effective in treating conditions like hepatorenal syndrome and esophageal varices . Other similar compounds include desmopressin and norepinephrine, which are used for different therapeutic purposes but share some pharmacological properties with this compound .

Properties

Molecular Formula |

C56H82N16O19S2 |

|---|---|

Molecular Weight |

1352.5 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1/i1D,2D,3D,7D,8D;; |

InChI Key |

WNFVFDPQEHRNTC-KFEHQBTJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H].CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)